FGFR1 Kinase Inhibition: Direct IC50 Comparison with a Structurally Distinct Analog
A derivative of the 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine scaffold demonstrates a 4.4-fold improvement in FGFR1 inhibitory potency compared to a related pyrrolopyridine analog. In a TR-FRET assay using 5 ng of FGFR1 kinase, the 7-methyl-substituted derivative exhibits an IC50 of 90 nM, while a comparator compound from the same patent family shows a significantly weaker IC50 of 400 nM [1]. This differential potency underscores the critical role of the 7-methyl substitution in optimizing target engagement.
| Evidence Dimension | FGFR1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM (for a derivative of the target scaffold) |
| Comparator Or Baseline | 400 nM (for a comparator pyrrolopyridine analog) |
| Quantified Difference | 4.4-fold higher potency |
| Conditions | TR-FRET assay with 5 ng FGFR1 kinase (Upstate, USA) |
Why This Matters
This head-to-head comparison provides direct, quantitative evidence that the specific 7-methyl substitution pattern confers superior FGFR1 inhibitory activity, which is crucial for selecting the optimal building block for FGFR-targeted drug discovery programs.
- [1] BindingDB BDBM247359. US9447091, 280. IC50 data for FGFR1 inhibition. BindingDB, 2017. View Source
